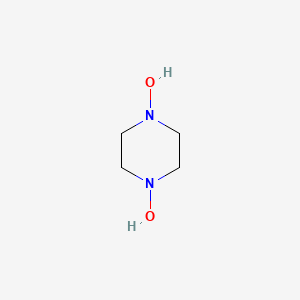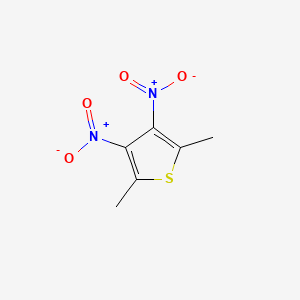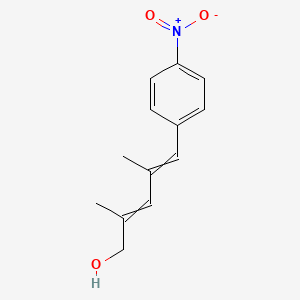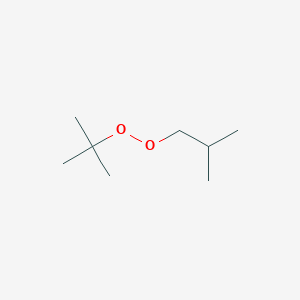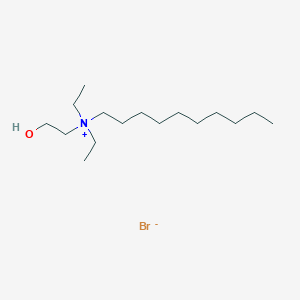
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide is a compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) are used.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various strains of bacteria and fungi.
Medicine: Potential use in the development of new drugs for treating infections and other diseases.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides: Known for their anti-inflammatory effects.
Indole-3-carboxamides: Exhibits a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring with a hydroxyl and carboxamide group. This structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
57841-60-8 |
|---|---|
Molekularformel |
C12H9ClN2O2 |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
2-chloro-N-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-10(5-2-6-14-11)12(17)15-8-3-1-4-9(16)7-8/h1-7,16H,(H,15,17) |
InChI-Schlüssel |
DFWIXHNFAMMPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


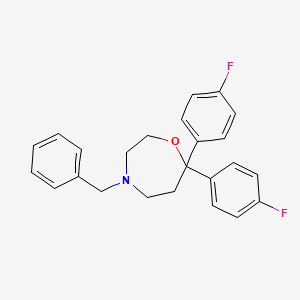
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
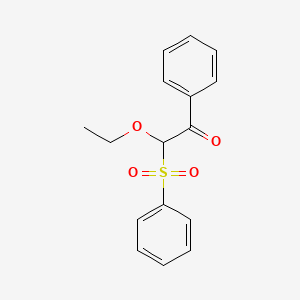
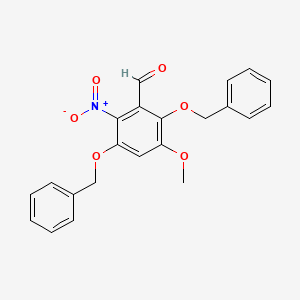
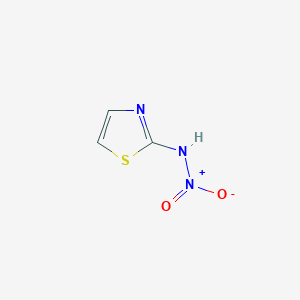
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)

